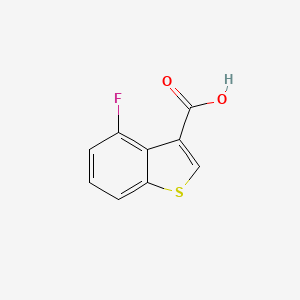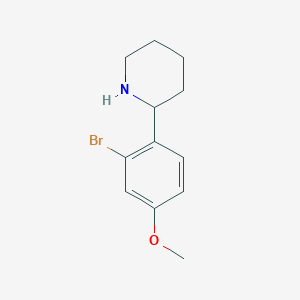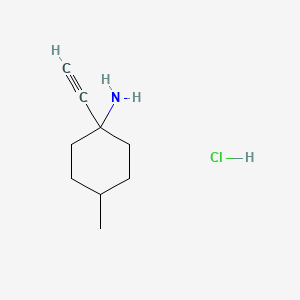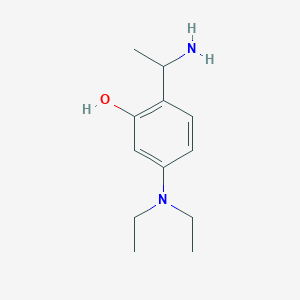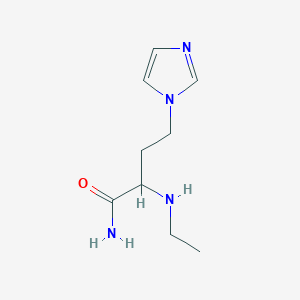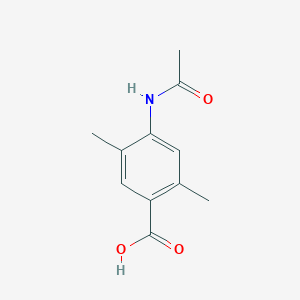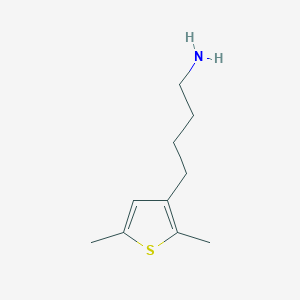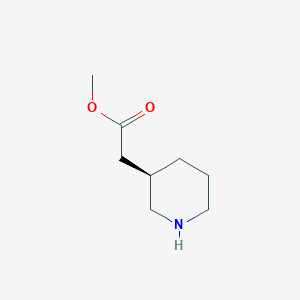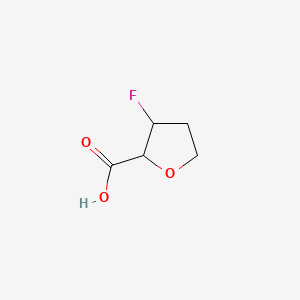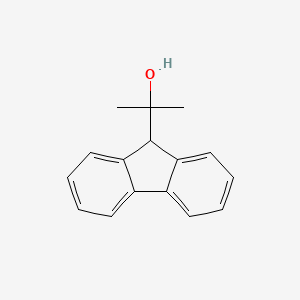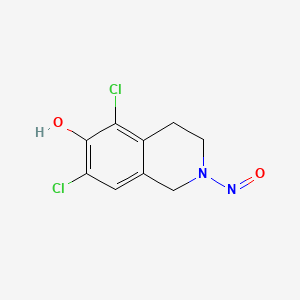
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C9H8Cl2N2O2 It is a derivative of isoquinoline, characterized by the presence of chlorine atoms at the 5th and 7th positions, a nitroso group at the 2nd position, and a hydroxyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the chlorination of 1,2,3,4-tetrahydroisoquinoline followed by nitration and subsequent reduction to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 5,7-dichloro-2-nitro-1,2,3,4-tetrahydroisoquinolin-6-ol.
Reduction: Formation of 5,7-dichloro-2-amino-1,2,3,4-tetrahydroisoquinolin-6-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group at the 6th position.
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Contains a trityl group at the 2nd position and a carboxylic acid group at the 6th position.
Uniqueness
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8Cl2N2O2 |
|---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
5,7-dichloro-2-nitroso-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7-3-5-4-13(12-15)2-1-6(5)8(11)9(7)14/h3,14H,1-2,4H2 |
InChI Key |
UGNMMGWEFYOCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=C(C(=C21)Cl)O)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B13565875.png)
![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
